6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that falls under the category of triazatricyclo compounds. It is characterized by its unique structural features including multiple functional groups and a tricyclic framework. The molecular formula for this compound is with a molecular weight of approximately 382.42 g/mol .
This compound can be classified as:
The synthesis of 6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps that typically include:
Technical details of synthesis may vary based on the specific method employed but generally include the use of solvents like dimethyl sulfoxide or other polar aprotic solvents to facilitate reactions .
The molecular structure of 6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be represented using various structural formulas:
CCOC(=O)c1cc2c(nc3c(C)cccn3c2=O)n(CC2CCCO2)c1=N
The compound features:
The structure includes:
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo several types of chemical reactions:
Technical details regarding reaction conditions such as temperature and pH are crucial for optimizing yields and selectivity .
The mechanism of action for this compound may involve:
Data supporting these mechanisms would typically come from in vitro studies examining the compound's effects on specific biological systems .
The physical properties include:
Key chemical properties include:
Thermal stability and reactivity under various conditions (e.g., light exposure) are essential for practical applications and storage considerations .
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has potential applications in:
Research into this compound could lead to novel therapeutic agents or materials with unique properties .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 13767-16-3
CAS No.: